Lactoquinomycin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Lactoquinomycin A is a naturally occurring antibiotic compound isolated from the marine-derived bacterium Streptomyces bacillaris . It exhibits potent antibacterial activity, particularly against Gram-positive bacteria, and has shown promise in combating methicillin-resistant Staphylococcus aureus (MRSA) . Additionally, this compound has been identified as an inhibitor of the serine/threonine kinase AKT, which plays a critical role in cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Lactoquinomycin A is typically isolated from the fermentation broth of Streptomyces bacillaris . The isolation process involves culturing the bacterium in a suitable medium, followed by extraction and purification using chromatographic techniques . The structure of this compound is determined using spectroscopic methods such as nuclear magnetic resonance (NMR), ultraviolet (UV) spectroscopy, and mass spectrometry .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces bacillaris under optimized conditions to maximize yield . The fermentation broth is then subjected to extraction and purification processes to obtain the pure compound .

Analyse Des Réactions Chimiques

Types of Reactions: Lactoquinomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . It serves as a good electron acceptor and participates in redox reactions involving cytochrome c reductase .

Common Reagents and Conditions:

Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of quinone derivatives .

Applications De Recherche Scientifique

Antibacterial Activity

Mechanism of Action

Lactoquinomycin A exhibits strong antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for LQM-A against MRSA range from 0.25 to 0.5 μg/mL, demonstrating its efficacy in combating antibiotic-resistant strains .

DNA Intercalation

The primary mechanism through which LQM-A exerts its antibacterial effects is through intercalation into double-stranded DNA. This interaction leads to DNA damage and inhibits DNA repair processes, as evidenced by gel mobility shift assays that show a transition from supercoiled to relaxed plasmid DNA forms . Additionally, LQM-A generates reactive oxygen species, contributing to its cytotoxic effects .

Comparative Efficacy Table

| Bacteria | MIC (μg/mL) | Activity Level |

|---|---|---|

| Methicillin-resistant S. aureus | 0.25 - 0.5 | High |

| Salmonella enterica | 0.03 - 1 | Moderate |

| Gram-negative bacteria | 0.06 - 4 | Low |

Anticancer Properties

Cytotoxicity Against Cancer Cells

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, including lung cancer (A549), breast cancer (MCF-7), and colon carcinoma (HCT-116) cells . The compound's ability to induce apoptosis in these cells is attributed to its DNA-damaging properties.

Case Study: Cytotoxicity Testing

In vitro studies have shown that LQM-A can effectively reduce cell viability in cancer cell lines at concentrations comparable to those required for antibacterial action. The methylthiazolyldiphenyl-tetrazolium bromide assay has been employed to quantify this effect, revealing IC50 values that indicate potent anticancer activity .

Industrial Applications

Biotechnology and Pharmaceutical Development

Due to its unique chemical properties, this compound is being explored for its potential in developing new antibiotics and anticancer drugs. Its role as a model compound for studying redox reactions and electron transfer processes also positions it as a valuable tool in biochemical research.

Industrial Production Methods

The large-scale production of LQM-A involves fermentation processes using Streptomyces bacillaris, optimized for maximum yield. This approach not only supports the pharmaceutical industry but also contributes to biocontrol strategies in agriculture by developing biocides and preservatives.

Summary of Research Findings

This compound has demonstrated versatile applications across various fields:

- Antibacterial Research: Effective against MRSA and other pathogenic bacteria.

- Cancer Therapy: Exhibits cytotoxicity against multiple cancer cell lines.

- Industrial Use: Potential for developing new antibiotics and biocontrol agents.

Mécanisme D'action

Lactoquinomycin A exerts its antibacterial effects by intercalating into double-stranded DNA, causing DNA damage and inhibiting DNA repair . This leads to the inhibition of bacterial growth and cell death . Additionally, this compound inhibits the AKT kinase by binding to critical cysteine residues in the activation loop, thereby preventing AKT-mediated signaling pathways involved in cell survival and proliferation .

Comparaison Avec Des Composés Similaires

- Lactoquinomycin B

- N-methyl lactoquinomycin A

- Menoxymycin A

This compound stands out due to its dual antibacterial and anticancer properties, making it a compound of significant interest in both medical and industrial research .

Activité Biologique

Lactoquinomycin A (LQM-A) is a novel antibiotic derived from marine actinomycetes, specifically Streptomyces bacillaris. Its biological activity has garnered attention due to its potent antibacterial and anticancer properties. This article delves into the detailed mechanisms of action, efficacy against various pathogens, and relevant case studies that highlight its potential applications in medicine.

Chemical Structure and Properties

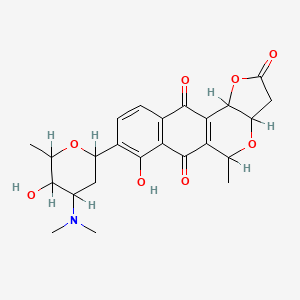

This compound is characterized by its unique structure, which includes a naphthoquinone ring with a D-angolosamine moiety attached at C-8. This structural configuration is crucial for its biological activity, particularly its interaction with DNA.

Antibacterial Activity

LQM-A exhibits significant antibacterial activity, especially against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25 - 0.5 |

| Streptococcus pneumoniae | 0.06 - 2 |

| Salmonella enterica | 0.03 - 1 |

| Gram-negative bacteria (general) | >4 |

LQM-A shows a low incidence of resistance among tested strains, making it a promising candidate for treating resistant infections .

The mode of action of this compound has been investigated using various assays:

- DNA Intercalation : LQM-A intercalates into double-stranded DNA, causing structural changes that lead to DNA damage. Gel mobility shift assays demonstrate that it converts supercoiled plasmid DNA to a relaxed form in a time- and concentration-dependent manner .

- Inhibition of Protein Synthesis : Unlike some antibiotics that inhibit protein synthesis, LQM-A does not affect this process but induces DNA damage, similar to the action of certain chemotherapeutic agents like Doxorubicin .

- Time-Kill Kinetics : Time-kill studies reveal that LQM-A significantly reduces viable cell counts in MRSA over time, outperforming traditional antibiotics such as tetracycline and ciprofloxacin .

Case Studies and Research Findings

Several studies have highlighted the efficacy of LQM-A in both laboratory settings and potential clinical applications:

- Antibacterial Efficacy : In vitro studies have shown that LQM-A effectively inhibits MRSA growth with MIC values ranging from 0.25 to 0.5 μg/mL. This level of potency is critical given the rising prevalence of antibiotic-resistant strains .

- Anticancer Activity : Research indicates that LQM-A also possesses anticancer properties, demonstrating effectiveness against neoplastic cells in vitro. Its mechanism involves targeting cancer cell pathways similar to its antibacterial action .

- Comparative Studies : In comparative analyses with other antibiotics derived from actinomycetes, LQM-A consistently shows superior efficacy against resistant strains, suggesting its potential as a leading candidate for drug development .

Propriétés

Numéro CAS |

100100-36-5 |

|---|---|

Formule moléculaire |

C24H27NO8 |

Poids moléculaire |

457.5 g/mol |

Nom IUPAC |

5-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]-4-hydroxy-17-methyl-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraene-2,9,13-trione |

InChI |

InChI=1S/C24H27NO8/c1-9-17-19(24-15(31-9)8-16(26)33-24)22(29)12-6-5-11(21(28)18(12)23(17)30)14-7-13(25(3)4)20(27)10(2)32-14/h5-6,9-10,13-15,20,24,27-28H,7-8H2,1-4H3 |

Clé InChI |

NYJGMJFBEVSQNN-UHFFFAOYSA-N |

SMILES |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |

SMILES canonique |

CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(OC5C4OC(=O)C5)C)O)N(C)C)O |

Synonymes |

lactoquinomycin medermycin |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.